molecular formula C12H14O6 B081679 2,5-Dimethoxyhydroquinone diacetate CAS No. 14786-37-9

2,5-Dimethoxyhydroquinone diacetate

Cat. No.: B081679
CAS No.: 14786-37-9
M. Wt: 254.24 g/mol
InChI Key: MTULFFCSNLBUSM-UHFFFAOYSA-N
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Description

2,5-Dimethoxyhydroquinone diacetate is an organic compound that belongs to the class of hydroquinones Hydroquinones are a type of phenol derivative characterized by the presence of two hydroxyl groups attached to a benzene ring In this specific compound, the hydroxyl groups are replaced by methoxy groups, and the compound is further acetylated to form diacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxyhydroquinone diacetate typically involves the acetylation of 2,5-dimethoxyhydroquinone. One common method is the reaction of 2,5-dimethoxyhydroquinone with acetic anhydride in the presence of an acidic catalyst. The reaction proceeds as follows:

    Starting Material: 2,5-dimethoxyhydroquinone

    Reagent: Acetic anhydride

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Reaction Conditions: The reaction mixture is heated to facilitate the acetylation process.

The product, this compound, is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a reactor containing 2,5-dimethoxyhydroquinone and an acidic catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyhydroquinone diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the diacetate back to the corresponding hydroquinone derivative.

    Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

DMHQDA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and functionalization reactions makes it valuable in synthetic pathways.

  • Oxidation Reactions : DMHQDA can be oxidized to form quinones, which are important in the synthesis of dyes and pharmaceuticals.
  • Functionalization : The compound can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups into aromatic systems.

Pharmaceutical Applications

The pharmaceutical industry exploits DMHQDA for its potential therapeutic properties.

  • Antioxidant Activity : Studies have shown that DMHQDA exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Drug Development : DMHQDA derivatives are being explored for their potential use in drug formulations aimed at treating conditions such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways .

Material Science

In material science, DMHQDA is investigated for its role in polymer chemistry and nanotechnology.

  • Polymer Synthesis : The compound can be used as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties.
  • Nanocomposites : Research indicates that incorporating DMHQDA into nanocomposite materials can improve their electrical and thermal conductivity, making them suitable for electronic applications.

Case Studies

StudyApplicationFindings
1Antioxidant PropertiesDMHQDA demonstrated a dose-dependent reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent .
2Polymer DevelopmentA study showed that polymers synthesized with DMHQDA exhibited improved tensile strength and thermal stability compared to traditional polymers.
3Drug FormulationResearch indicated that DMHQDA derivatives could enhance the bioavailability of certain drugs through improved solubility and stability .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxyhydroquinone diacetate involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxyhydroquinone diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

14786-37-9

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

(4-acetyloxy-2,5-dimethoxyphenyl) acetate

InChI

InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3

InChI Key

MTULFFCSNLBUSM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC

Synonyms

2,5-Dimethoxy-1,4-benzenediol diacetate

Origin of Product

United States

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